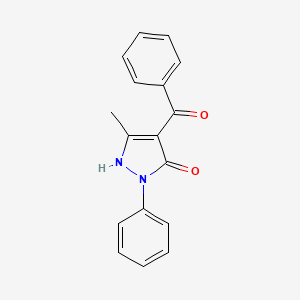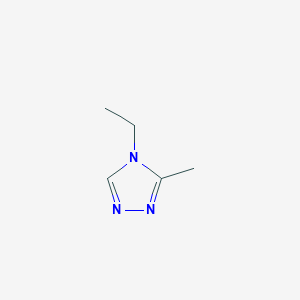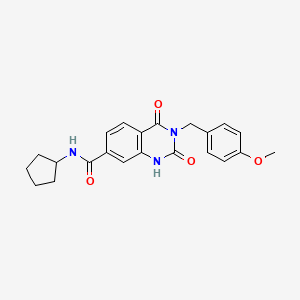![molecular formula C14H21NO5S B2839639 (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate CAS No. 110143-62-9](/img/structure/B2839639.png)
(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Boc group as a protecting group for amines . The Boc group can be added to the amine under mild conditions and can be removed later using acidic conditions .Aplicaciones Científicas De Investigación
Synthesis of Chiral Intermediates : This compound is utilized in the large-scale synthesis of N-protected-β-aminonitriles, serving as a chiral intermediate for the production of other complex molecules (Mosa et al., 2008).
Catalysis in Organic Reactions : It plays a role in catalyzing reactions such as the one-pot synthesis of benzoxazoles from carboxylic acids, indicating its utility in facilitating specific types of organic transformations (Kumar et al., 2008).
Synthesis of Amino Acids : The compound is used in the synthesis of protected β-amino acids, showcasing its importance in the creation of amino acid derivatives for further chemical applications (Robinson & Wyatt, 1993).
Asymmetric Synthesis : It's involved in the asymmetric synthesis of amino alcohol derivatives, highlighting its role in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Yang et al., 2009).
Bio-renewable Catalysts : Utilized in the synthesis of bio-renewable ionic liquids and bi-functional catalysts, demonstrating its application in green chemistry and sustainable processes (Tamaddon & Azadi, 2018).
In Analytical Chemistry : The compound is used in the derivatization of cysteine and cystine for fluorescence amino acid analysis, indicating its utility in analytical methodologies (Lee & Drescher, 1979).
Protein Hydrolysis : It is used in the hydrolysis process for amino acid analysis in proteins, showcasing its application in protein chemistry (Simpson, Neuberger, & Liu, 1976).
Propiedades
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCZMSKKAHWYBJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COS(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110143-62-9 |
Source


|
| Record name | 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVA32AE7TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2839558.png)


![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)





![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)



![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)